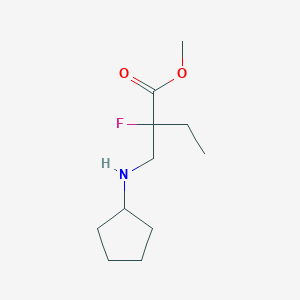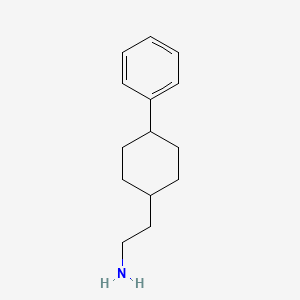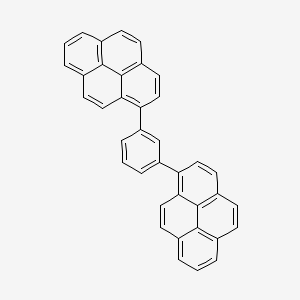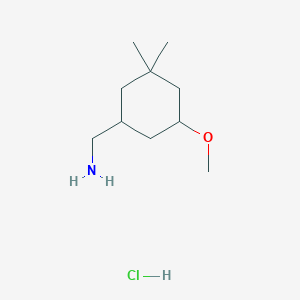
(5-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (5-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride involves several stepsThe final step involves the conversion of the free base to its hydrochloride salt . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of specific catalysts and solvents .
Chemical Reactions Analysis
(5-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride has a wide range of scientific research applications:
Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Mechanism of Action
The mechanism of action of (5-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound can modulate the activity of neurotransmitter systems, influencing various physiological and biochemical pathways .
Comparison with Similar Compounds
(5-Methoxy-3,3-dimethylcyclohexyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(5-Methoxy-3,3-dimethylcyclohexyl)methanamine: The free base form of the compound.
(5-Methoxy-3,3-dimethylcyclohexyl)methanol: A related compound with a hydroxyl group instead of an amine.
(5-Methoxy-3,3-dimethylcyclohexyl)amine: A simpler amine derivative without the methoxy group. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H22ClNO |
|---|---|
Molecular Weight |
207.74 g/mol |
IUPAC Name |
(5-methoxy-3,3-dimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2)5-8(7-11)4-9(6-10)12-3;/h8-9H,4-7,11H2,1-3H3;1H |
InChI Key |
GUNQHBAVTRDSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)OC)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


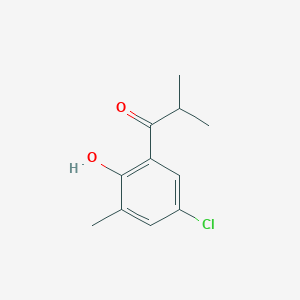
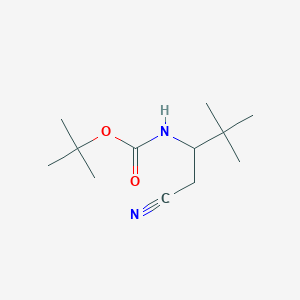
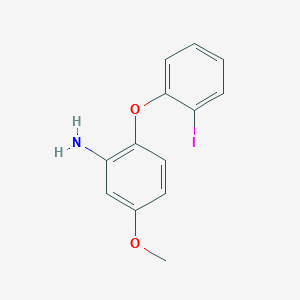
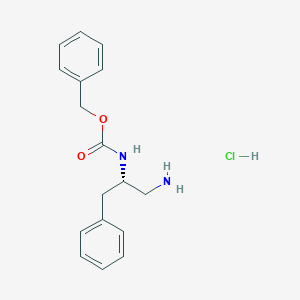
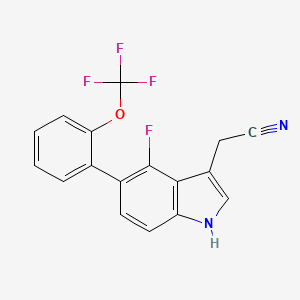
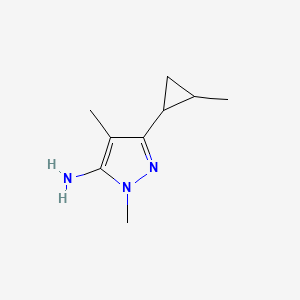
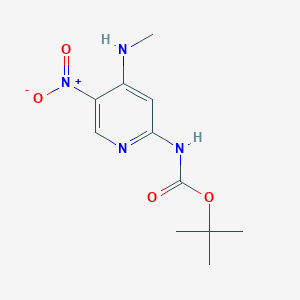
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)

![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)

